molecular formula C21H22ClN5O3 B066163 Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate CAS No. 172701-49-4

Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate

Cat. No. B066163
M. Wt: 427.9 g/mol
InChI Key: UYGBPMKFNDFYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPY-MA and is a member of the pyrazole family of compounds.

Mechanism Of Action

The mechanism of action of DCPY-MA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also act by binding to specific receptors in the body.

Biochemical And Physiological Effects

DCPY-MA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, anti-inflammatory activity, and the ability to act as a colorimetric sensor for metal ions. It has also been shown to have low toxicity and high stability under various conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DCPY-MA in lab experiments is its high stability and low toxicity, which makes it a safe and reliable reagent for use in various applications. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

Future Directions

There are several future directions for research on DCPY-MA, including:
1. Further investigation of its potential as an anti-cancer agent, including studies on its efficacy in different types of cancer and in combination with other drugs.
2. Development of new materials based on DCPY-MA for use in OLEDs and other applications.
3. Exploration of its potential as a colorimetric sensor for other analytes, including proteins and nucleic acids.
4. Investigation of its mechanism of action and binding to specific receptors in the body.
5. Development of new synthesis methods that are more efficient and cost-effective.
In conclusion, DCPY-MA is a promising compound with a wide range of potential applications in various fields. Its stability, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies on its properties and applications will likely lead to new discoveries and innovations in the future.

Synthesis Methods

DCPY-MA can be synthesized using a variety of methods, including the azo-coupling reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by reaction with ethyl 4-methoxycarbonyl-3-oxobutanoate. The final product is obtained after purification and isolation by column chromatography.

Scientific Research Applications

DCPY-MA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DCPY-MA has shown promise as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
In materials science, DCPY-MA has been used as a dye in the fabrication of organic light-emitting diodes (OLEDs) due to its high fluorescence and stability. It has also been used as a colorimetric sensor for the detection of metal ions.
In analytical chemistry, DCPY-MA has been used as a reagent for the determination of various analytes, including amino acids and carbohydrates.

properties

CAS RN

172701-49-4

Product Name

Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate

Molecular Formula

C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carboxylate

InChI

InChI=1S/C21H22ClN5O3/c1-5-30-21(28)18-19(29-4)20(27(25-18)17-8-6-7-14(22)13-17)24-23-15-9-11-16(12-10-15)26(2)3/h6-13H,5H2,1-4H3

InChI Key

UYGBPMKFNDFYFL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl

synonyms

ethyl 1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-p yrazole-3-carboxylate

Origin of Product

United States

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